(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid
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Overview
Description
Preparation Methods
The synthesis of BAY-0361 involves the preparation of (S)-2-(3-Cyano-2-(2’-fluoro-3’-methylbiphenyl-4-yl)-1,7-naphthyridin-4-ylamino)butanoic acid. The compound is typically synthesized through a series of organic reactions, including nitration, reduction, and amination. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .
Chemical Reactions Analysis
BAY-0361, being an inactive enantiomer, does not undergo significant chemical reactions under standard conditions. it can be used as a control in various biochemical assays to compare the activity of its active counterpart, BAY-091 . The compound is stable under typical laboratory conditions and does not readily participate in oxidation, reduction, or substitution reactions .
Scientific Research Applications
BAY-0361 is primarily used as a negative control in scientific research to study the effects of PIP4K2A inhibition. It helps in distinguishing the specific effects of BAY-091 by providing a baseline for comparison. This compound is valuable in biochemical assays, cellular assays, and other experimental setups to validate the specificity and potency of BAY-091 .
Mechanism of Action
As an inactive enantiomer, BAY-0361 does not exert any significant biological effects. It serves as a control to ensure that the observed effects in experiments are due to the active compound, BAY-091, and not due to non-specific interactions . BAY-091, the active enantiomer, inhibits PIP4K2A, which is involved in the phosphorylation of phosphatidylinositol-4-phosphate to form phosphatidylinositol-4,5-bisphosphate .
Comparison with Similar Compounds
BAY-0361 is compared with BAY-091, its active counterpart. While BAY-091 is a potent and selective inhibitor of PIP4K2A, BAY-0361 serves as an inactive control. Other similar compounds include various PIP4K2A inhibitors like BAY-876 and BAY-8002, which also target the same enzyme but differ in their potency and selectivity .
References
Properties
Molecular Formula |
C26H21FN4O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H21FN4O2/c1-3-21(26(32)33)30-25-19-11-12-29-14-22(19)31-24(20(25)13-28)17-9-7-16(8-10-17)18-6-4-5-15(2)23(18)27/h4-12,14,21H,3H2,1-2H3,(H,30,31)(H,32,33)/t21-/m0/s1 |
InChI Key |
DVIVLYHDLNAXAT-NRFANRHFSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)O)NC1=C(C(=NC2=C1C=CN=C2)C3=CC=C(C=C3)C4=CC=CC(=C4F)C)C#N |
Canonical SMILES |
CCC(C(=O)O)NC1=C(C(=NC2=C1C=CN=C2)C3=CC=C(C=C3)C4=CC=CC(=C4F)C)C#N |
Origin of Product |
United States |
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